molecular formula C24H21N3O2 B11344470 N-benzyl-5-(3,4-dimethylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(3,4-dimethylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11344470
M. Wt: 383.4 g/mol
InChI Key: MVKMLXNPKYAZDW-UHFFFAOYSA-N
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Description

N-benzyl-5-(3,4-dimethylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(3,4-dimethylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Pyridinyl Group: This step may involve nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(3,4-dimethylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3,4-dimethylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-phenyl-1,2-oxazole-3-carboxamide
  • N-benzyl-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-benzyl-5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-benzyl-5-(3,4-dimethylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the pyridinyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-benzyl-5-(3,4-dimethylphenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21N3O2/c1-17-11-12-20(14-18(17)2)22-15-21(26-29-22)24(28)27(23-10-6-7-13-25-23)16-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3

InChI Key

MVKMLXNPKYAZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)C

Origin of Product

United States

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